molecular formula C9H9NO2 B14235407 1-(Pyridin-3-yl)but-2-yne-1,4-diol CAS No. 391249-81-3

1-(Pyridin-3-yl)but-2-yne-1,4-diol

Cat. No.: B14235407
CAS No.: 391249-81-3
M. Wt: 163.17 g/mol
InChI Key: CAASSLDCHLNPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis and Materials Science

The pyridine ring is a fundamental heterocyclic scaffold that is isoelectronic with benzene, where one CH group is replaced by a nitrogen atom. numberanalytics.comwikipedia.org This substitution imparts distinct properties, including a dipole moment and the ability to act as a base or a ligand for metal catalysts. numberanalytics.com Consequently, pyridine derivatives are ubiquitous and play crucial roles across various scientific disciplines.

In organic synthesis , pyridine and its derivatives are not only used as solvents and reagents but are also integral components of more complex molecular targets. nih.govnih.gov They are key pharmacophores in medicinal chemistry, found in over 7000 drug molecules, including vitamins like niacin and pyridoxine, and numerous therapeutic agents for a wide range of diseases. nih.govresearchgate.net The development of synthetic methodologies to create substituted pyridines is an active area of research, with methods ranging from classical condensation reactions, such as the Hantzsch synthesis, to modern transition metal-catalyzed cross-coupling and cyclization reactions. wikipedia.orgacs.orgorganic-chemistry.org

In materials science , the incorporation of the pyridine moiety into molecular structures can lead to materials with interesting optical and electronic properties. numberanalytics.comnih.gov Pyridine-based compounds are utilized in the synthesis of functional materials like conducting polymers, luminescent materials, and fluorescent sensors for detecting metal ions. numberanalytics.comnih.govmdpi.com The nitrogen atom's ability to participate in hydrogen bonding and coordinate with metals makes these derivatives valuable for creating self-assembling supramolecular structures and new crystalline materials. nih.govrsc.org

Importance of Alkyne and Vicinal Diol Functionalities in Molecular Design

The alkyne and vicinal diol functionalities are powerful tools in the arsenal (B13267) of synthetic chemists, offering unique reactivity and stereochemical control.

Alkyne functionalities are characterized by a carbon-carbon triple bond, which consists of one strong sigma bond and two weaker, yet highly reactive, pi bonds. wikipedia.orgnih.gov This high degree of unsaturation makes alkynes thermodynamically unstable yet kinetically stable, rendering them versatile intermediates in synthesis. wikipedia.org They participate in a wide array of transformations, including addition reactions, cycloadditions, and metathesis, allowing for the construction of complex molecular frameworks. numberanalytics.com In drug design, alkynes are employed as key structural elements in therapeutic agents and as bioorthogonal handles for studying biological systems. studysmarter.co.uk The linear geometry of the alkyne group also provides a rigid scaffold for molecular design. studysmarter.co.uk

Vicinal diols , also known as glycols, are compounds that possess two hydroxyl (-OH) groups on adjacent carbon atoms. wikipedia.orgucla.edu This arrangement is a common structural motif in organic chemistry and is particularly significant in the synthesis of complex molecules. fiveable.me Vicinal diols are often prepared from alkenes via oxidation methods, such as Sharpless asymmetric dihydroxylation, which can provide enantiopure diols. libretexts.orgnih.gov The two proximate hydroxyl groups can form intramolecular hydrogen bonds, influencing the molecule's conformation and reactivity. fiveable.meresearchgate.net They serve as crucial precursors for the synthesis of other functional groups, such as epoxides, aldehydes, and ketones, and can be used as protecting groups for carbonyls. wikipedia.orgfiveable.me

Contextualization of 1-(Pyridin-3-yl)but-2-yne-1,4-diol within Emerging Chemical Spaces

The concept of "chemical space" refers to the vast, multidimensional realm of all possible molecules. nih.govnih.gov In the context of drug discovery and materials science, exploring novel regions of this space is paramount for identifying new lead compounds and materials with desired properties. digitellinc.comtechnologynetworks.comchemrxiv.org this compound represents a molecule situated in a unique and underexplored region of chemical space by combining three distinct and synthetically valuable functional groups.

The convergence of the aromatic, electron-withdrawing pyridine ring with the linear, electron-rich alkyne and the hydrophilic, hydrogen-bonding diol functionality within a single, relatively compact molecule creates a scaffold with a unique electronic and steric profile. Such multi-functional molecules are of high interest as they can serve as versatile building blocks in diversity-oriented synthesis, allowing for the rapid generation of libraries of complex and structurally diverse compounds. The exploration of such novel chemical spaces is crucial for overcoming the limitations of current drug and material discovery pipelines, which often focus on a limited set of known scaffolds. nih.gov

Research Hypotheses and Objectives for this compound Investigations

The primary research objective for a molecule like this compound is often its successful synthesis and characterization, as this provides access to a novel chemical entity. A documented synthesis of this compound was achieved by reacting the lithium salt of propargyl alcohol with pyridine-3-carboxaldehyde. mdpi.comresearchgate.net

Based on its structure, several research hypotheses can be formulated for its potential applications and further investigations:

Hypothesis 1: A Versatile Synthetic Intermediate. The presence of two hydroxyl groups and a reactive alkyne suggests that the molecule can serve as a versatile precursor for the synthesis of more complex heterocyclic structures through intramolecular or intermolecular reactions. The diol can be further functionalized or used to introduce chirality, while the alkyne can participate in reactions like click chemistry, cycloadditions, or hydrogenation.

Hypothesis 2: Novel Ligand Design. The pyridine nitrogen atom, in conjunction with the hydroxyl groups, could act as a multidentate ligand for coordinating with metal ions. This could lead to the development of new catalysts or functional metal-organic frameworks.

Hypothesis 3: Biological Activity. The combination of a pyridine ring, a common feature in many bioactive compounds, with the butyne-diol chain could result in unique biological properties. Investigations could explore its potential as an inhibitor for specific enzymes or as a scaffold for new therapeutic agents. For instance, butyne linkages have been explored in kinase inhibitors. wikipedia.org

The initial research has successfully provided a synthetic route and detailed characterization of the title compound, laying the groundwork for testing these hypotheses. mdpi.comresearchgate.net

Detailed Research Findings

The synthesis of this compound was accomplished by treating a solution of propargyl alcohol in tetrahydrofuran (B95107) (THF) with n-butyllithium to form the corresponding lithium acetylide. mdpi.comresearchgate.net This was followed by the addition of pyridine-3-carboxaldehyde at low temperature. mdpi.comresearchgate.net After workup and purification by flash chromatography, the target compound was obtained as a pale yellow oil. mdpi.comresearchgate.net

The structure was confirmed by comprehensive spectroscopic analysis. mdpi.comresearchgate.net

Table 1: Spectroscopic Data for this compound

Technique Observed Data
IR (neat) 3368, 2957, 2932, 2860, 2235, 1581, 1466, 1427 cm⁻¹

| EI-MS | m/z 163 (M⁺, 96%), 146 (68%), 132 (51%), 117 (77%), 106 (42%), 80 (100%) |

Table 2: ¹H NMR Spectroscopic Data for this compound (200 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
4.34 d 1.6 2H H4
5.56 br. s - 1H H1
7.25-7.33 m - 1H H5'
7.88 d 8.1 1H H4'
8.51 d 4.0 1H H6'

Table 3: ¹³C NMR Spectroscopic Data for this compound (50 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
50.5 C4 (CH₂)
62.0 C1 (CH)
84.3 C3 (quat.)
85.8 C2 (quat.)
123.6 C5' (CH)
135.0 C4' (CH)
136.9 C6' (CH)
147.8 C3' (quat.)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

391249-81-3

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-pyridin-3-ylbut-2-yne-1,4-diol

InChI

InChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,6H2

InChI Key

CAASSLDCHLNPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C#CCO)O

Origin of Product

United States

Synthetic Methodologies for 1 Pyridin 3 Yl but 2 Yne 1,4 Diol

Retrosynthetic Analysis of the 1-(Pyridin-3-yl)but-2-yne-1,4-diol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.com For this compound, the primary disconnection points are the carbon-carbon bond between the pyridine (B92270) ring and the butynediol chain, and the carbon-carbon triple bond within the four-carbon chain.

A logical retrosynthetic disconnection breaks the bond between the carbinol carbon and the pyridine ring. This leads to two key synthons: a pyridin-3-yl cation and a but-2-yne-1,4-diol anion. The corresponding synthetic equivalents would be an activated pyridine derivative and a metallated propargyl alcohol derivative, respectively. Another key disconnection is at the C-C triple bond, suggesting a coupling reaction of smaller acetylenic precursors.

Multi-Step Synthesis Strategies

Based on the retrosynthetic analysis, a common and effective multi-step synthesis involves the coupling of a pyridine-containing electrophile with a nucleophilic C3-alkyne synthon.

Alkynylation Approaches for C-C Bond Formation

The crucial carbon-carbon bond formation between the pyridine ring and the alkyne backbone is typically achieved through an alkynylation reaction. wikipedia.org This involves the addition of a metal acetylide to a carbonyl group. wikipedia.org A well-documented method for the synthesis of this compound utilizes the reaction of pyridine-3-carboxaldehyde with the lithium salt of propargyl alcohol. mdpi.comresearchgate.net

In this approach, propargyl alcohol is deprotonated twice using a strong base like n-butyllithium to form a dianion. This dianion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyridine-3-carboxaldehyde. The reaction creates the desired carbon skeleton and one of the hydroxyl groups in a single step. mdpi.comresearchgate.net

Table 1: Key Reagents in the Alkynylation Approach

Reagent Role
Pyridine-3-carboxaldehyde Electrophilic pyridine source
Propargyl alcohol C3-alkyne backbone source
n-Butyllithium (n-BuLi) Strong base for deprotonation
Tetrahydrofuran (B95107) (THF) Anhydrous solvent

Diol Formation via Hydroxylation or Reduction Pathways

In the previously described alkynylation reaction, one hydroxyl group is derived from the carbonyl group of pyridine-3-carboxaldehyde, and the other is already present in the propargyl alcohol starting material. Therefore, the diol functionality is formed concurrently with the carbon skeleton.

Alternatively, if starting from a precursor like but-2-yne-1,4-dioic acid, a reduction step would be necessary to form the diol. researchgate.netgoogle.com However, the direct alkynylation approach is more convergent and efficient.

Functional Group Interconversions for Precursor Synthesis

The primary precursors for this synthesis are pyridine-3-carboxaldehyde and propargyl alcohol, both of which are commercially available. wikipedia.orgnih.govwikipedia.orgnist.govsielc.com Pyridine-3-carboxaldehyde can be synthesized through the oxidation of 3-pyridinemethanol (B1662793) or the reduction of nicotinic acid derivatives. Propargyl alcohol is produced industrially via the Reppe process from acetylene (B1199291) and formaldehyde. wikipedia.org

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound presents a few selectivity challenges.

Chemoselectivity: The use of two equivalents of n-butyllithium is crucial for the double deprotonation of propargyl alcohol to form the dianion. This ensures that the acetylide attacks the aldehyde rather than acting as a base. The reaction is performed at low temperatures (-78 °C) to control the reactivity and minimize side reactions. mdpi.comresearchgate.net

Regioselectivity: The reaction between the propargyl alcohol dianion and pyridine-3-carboxaldehyde is highly regioselective. The nucleophilic attack occurs specifically at the carbonyl carbon of the aldehyde, leading to the formation of the desired 1-(pyridin-3-yl) isomer.

Stereoselectivity: The product, this compound, contains a chiral center at the carbon bearing the hydroxyl group and the pyridine ring. The described synthesis using n-butyllithium results in a racemic mixture, as there are no chiral reagents or catalysts used to influence the stereochemical outcome. mdpi.comresearchgate.net Achieving stereoselectivity would require the use of a chiral auxiliary or an asymmetric catalyst.

Optimization of Reaction Conditions and Yields

The reported yield for the synthesis of this compound via the alkynylation of pyridine-3-carboxaldehyde with the lithium salt of propargyl alcohol is modest. mdpi.comresearchgate.net The reaction involves careful control of temperature and stoichiometry.

Table 2: Reported Reaction Conditions and Yield

Parameter Value Reference
Base n-Butyllithium (1.6 M in hexanes) mdpi.comresearchgate.net
Solvent Tetrahydrofuran (THF) mdpi.comresearchgate.net
Reaction Temperature -78 °C to 0 °C mdpi.comresearchgate.net
Quenching Agent Saturated aqueous ammonium (B1175870) chloride mdpi.comresearchgate.net
Purification Flash chromatography mdpi.comresearchgate.net

Further optimization could involve screening different bases, solvents, and reaction temperatures. The use of alternative organometallic reagents, such as Grignard reagents, could also be explored to potentially improve the yield. Additionally, purification techniques can be refined to minimize product loss.

Development of Novel Synthetic Pathways for this compound

The classical synthesis of this compound involves the nucleophilic addition of a deprotonated propargyl alcohol to pyridine-3-carboxaldehyde. While effective, this method often relies on stoichiometric amounts of strong bases and cryogenic conditions. The development of novel synthetic pathways aims to overcome these limitations by exploring more sustainable and efficient chemical transformations.

One promising approach is the use of one-pot, multi-component reactions. Such strategies, which combine multiple reaction steps into a single operation, can significantly reduce waste, reaction time, and purification efforts. For instance, a one-pot synthesis could potentially be designed by modifying the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an alkynone, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source. organic-chemistry.orgcore.ac.uk While not directly applied to the target molecule, this methodology offers a template for the convergent synthesis of highly substituted pyridines. organic-chemistry.org

Another avenue for novel pathway development lies in the application of microwave-assisted organic synthesis. This technique can accelerate reaction rates, improve yields, and enable reactions that are difficult to achieve under conventional heating. nih.govnih.gov A microwave-assisted, one-pot synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been reported, demonstrating the potential of this technology for the rapid and efficient construction of pyridine-containing molecules under neat (solvent-free) conditions. nih.govnih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound, several green chemistry strategies can be envisioned.

A key focus is the replacement of hazardous reagents and solvents. The traditional use of n-butyllithium, a pyrophoric reagent, and anhydrous tetrahydrofuran (THF) could potentially be substituted with greener alternatives. Research into the use of recyclable catalysts and aqueous reaction media for alkyne functionalization is an active area. nih.gov For example, the use of water as a solvent aligns with green chemistry principles by being non-toxic, inexpensive, and readily available. rsc.org

The use of alternative energy sources, such as microwave irradiation, also contributes to a greener synthesis by reducing energy consumption and reaction times. nih.govnih.gov Additionally, designing the synthesis to have a high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a fundamental aspect of green chemistry.

Catalytic Synthetic Methods

The development of catalytic methods for the synthesis of propargylic alcohols, a key structural motif in this compound, has been a significant area of research. These methods offer an alternative to the use of stoichiometric organometallic reagents, often with improved selectivity and functional group tolerance.

Rhodium-phosphine complexes have been identified as effective catalysts for the addition of alkynes to aldehydes and activated ketones. acs.orgacs.org These reactions can proceed under mild conditions and tolerate a variety of functional groups that might be incompatible with traditional methods. acs.orgacs.org This suggests that a rhodium-catalyzed addition of a protected propargyl alcohol to pyridine-3-carboxaldehyde could be a viable and milder route to the target diol.

Another important class of catalysts for this transformation is based on zinc. Zinc(II) salts, in combination with chiral ligands, have been extensively used for the enantioselective addition of terminal alkynes to aldehydes. nih.govorganic-chemistry.org While enantioselectivity may not be a primary concern for the synthesis of the racemic diol, these studies highlight the utility of zinc catalysts in promoting the desired carbon-carbon bond formation under relatively mild and practical conditions, even tolerating the presence of air and moisture. organic-chemistry.org

Organocatalysis, the use of small organic molecules as catalysts, represents a rapidly growing field with significant potential for green and sustainable synthesis. Photochemical organocatalytic methods have been developed for the functionalization of pyridines via pyridinyl radicals, offering novel reactivity and selectivity. nih.govresearchgate.netacs.org While this specific methodology leads to C-H functionalization rather than addition to a carbonyl group, it demonstrates the potential of organocatalysis to activate pyridine rings for the formation of new carbon-carbon bonds. The development of an organocatalytic method for the direct addition of a propargyl nucleophile to pyridine-3-carboxaldehyde would be a significant advancement in the synthesis of this compound.

Catalytic System Reactants Product Type Key Advantages Reference
Rhodium-Phosphine ComplexesAlkyne, Aldehyde/KetonePropargylic AlcoholMild conditions, functional group tolerance acs.orgacs.org
Zinc(II) Salts / Chiral LigandsTerminal Alkyne, AldehydeChiral Propargylic AlcoholPractical, tolerates air and moisture nih.govorganic-chemistry.org
Photochemical OrganocatalysisPyridine, Allylic C-HFunctionalized PyridineNovel reactivity and selectivity nih.govresearchgate.netacs.org

Chemical Reactivity and Transformation Studies of 1 Pyridin 3 Yl but 2 Yne 1,4 Diol

Reactions at the Pyridine (B92270) Nitrogen

The pyridine ring in 1-(pyridin-3-yl)but-2-yne-1,4-diol possesses a nitrogen atom with a lone pair of electrons, making it a target for electrophilic attack and coordination chemistry.

N-Oxidation Reactions

The transformation of the pyridine nitrogen to a pyridine N-oxide can significantly alter the electronic properties and reactivity of the heterocyclic ring. This is a common strategy in medicinal chemistry and organic synthesis to modulate a molecule's characteristics. The N-oxidation of pyridines is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net

As of the latest available literature, no specific studies detailing the N-oxidation of this compound have been published. Therefore, experimental conditions, yields, and product characterization for this particular transformation are not available.

Quaternization and Complexation Studies

Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a positively charged pyridinium (B92312) salt. This modification can influence the molecule's solubility, and electronic properties, and can be a precursor for further reactions. Common alkylating agents for pyridine quaternization include alkyl halides such as methyl iodide. semanticscholar.orgnih.govdtic.milnih.govresearchgate.net

Specific studies on the quaternization of this compound have not been reported in the scientific literature. Consequently, there is no available data on reaction conditions or the properties of any resulting pyridinium salts.

The pyridyl and diol functionalities within this compound make it a potential ligand for the formation of metal complexes. The pyridine nitrogen can act as a Lewis base, coordinating to a metal center, while the diol group could also participate in chelation. The synthesis of transition metal complexes with pyridinyl alcohol and diol ligands is a known area of research, with applications in catalysis. nih.govresearchgate.netresearchgate.netnih.govcaltech.edu

However, a review of the current literature indicates that no studies have been published on the complexation of this compound with any metal ions. As such, there are no documented examples of its use as a ligand in coordination chemistry.

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in this compound is a versatile functional group that can undergo a variety of addition and coupling reactions.

Hydration and Hydrohalogenation

The addition of water across the alkyne (hydration) is a fundamental organic reaction. For internal alkynes, this reaction typically yields ketones. While this reaction can be catalyzed by acid, there are no specific reports on the hydration of this compound. nih.govresearchgate.net

Hydrohalogenation involves the addition of a hydrogen halide (such as HCl, HBr, or HI) across the triple bond. This reaction converts the alkyne into a vinyl halide or, with a second equivalent of the reagent, a geminal dihalide. The regioselectivity of this addition to propargylic alcohols can be influenced by various factors. nih.govacs.orgrsc.org

There is currently no published research describing the hydrohalogenation of this compound. Therefore, information regarding the products, yields, and stereoselectivity of such a reaction is unavailable.

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

The alkyne functionality is a key component in several powerful cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. acs.orgnih.govpcbiochemres.comcrossref.org While this compound is an internal alkyne, it possesses a propargylic alcohol moiety which could potentially be adapted for such reactions. However, no specific examples of its participation in click chemistry have been documented.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. nih.govnih.govresearchgate.netorganic-chemistry.orgnih.govmasterorganicchemistry.comlibretexts.orgyoutube.com Alkynes can serve as dienophiles in these reactions.

A search of the scientific literature reveals no studies on the use of this compound as a dienophile in Diels-Alder reactions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. The Sonogashira, Heck, and Suzuki reactions are prominent examples.

The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govnih.govorganic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov Given that this compound is an internal alkyne, it would not be a direct substrate for the standard Sonogashira reaction. However, derivatives could potentially be used. There are no published reports of such reactions with this specific compound.

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govorganic-chemistry.orgwikipedia.orgnih.govntu.edu.sglibretexts.orgharvard.edu While variations involving alkynes exist, there is no literature describing the use of this compound in Heck coupling reactions.

The Suzuki coupling involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. researchgate.netnih.govnih.govwikipedia.orglibretexts.orgharvard.edulibretexts.orgnih.gov This reaction is highly versatile for creating C-C bonds. A derivative of this compound, such as a halide or a boronic ester, would be required for it to participate in a Suzuki coupling. To date, no such reactions involving this compound or its derivatives have been reported.

Reactions at the Hydroxyl Groups

The presence of both a primary and a secondary hydroxyl group in this compound allows for a variety of reactions, including esterification, etherification, and oxidation. The differing steric environments and electronic properties of these two groups can also lead to selective transformations.

Esterification of the hydroxyl groups in this compound can be achieved using standard methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine or triethylamine. The pyridine moiety within the molecule itself may influence the reaction conditions required. It is anticipated that the primary hydroxyl group would react more readily than the sterically more hindered secondary hydroxyl group, allowing for selective mono-esterification under controlled conditions. A patent describing the esterification of pyridine carboxylic acids suggests that the formation of a salt between the pyridine nitrogen and a strong acid can catalyze the reaction. google.com

Etherification, the conversion of the hydroxyl groups to ethers, can provide stable protecting groups or introduce new functionalities. uobaghdad.edu.iq Common methods include the Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide. The choice of base and reaction conditions would be crucial to avoid competing reactions, such as elimination or rearrangement. Silyl (B83357) ethers are also valuable derivatives, often formed by reacting the alcohol with a silyl halide (e.g., TBS-Cl) in the presence of a base like imidazole. masterorganicchemistry.com

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagent Product Type Potential for Selectivity
Esterification Acyl chloride, Pyridine Ester High for mono-esterification at the primary -OH
Esterification Carboxylic anhydride, DMAP Ester Moderate to high for mono-esterification
Etherification Alkyl halide, NaH Alkyl ether Moderate, may require optimization

The oxidation of this compound can lead to a variety of products depending on the oxidant and reaction conditions. Selective oxidation of the secondary alcohol to a ketone would yield a yn-one, a valuable synthetic intermediate. Reagents such as manganese dioxide (MnO2) are known to selectively oxidize allylic and propargylic alcohols. The primary alcohol could be oxidized to an aldehyde or further to a carboxylic acid. Stronger oxidizing agents like chromic acid or potassium permanganate (B83412) would likely lead to cleavage of the carbon-carbon triple bond or over-oxidation. A recent study on the palladium-catalyzed oxidation of a secondary alcohol to a ketone highlights a potential route for selective transformation. acs.orgacs.org

In a multi-step synthesis, it is often necessary to protect one or both of the hydroxyl groups to prevent unwanted side reactions. libretexts.org The choice of protecting group is critical and depends on the stability required for subsequent reaction steps and the ease of removal. researchgate.netnih.gov

For this compound, a variety of protecting groups can be considered. highfine.com Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS), are commonly used and offer a range of stabilities. highfine.comgoogle.com The primary hydroxyl group can often be selectively protected over the secondary one due to lesser steric hindrance. uobaghdad.edu.iq Acetals, such as the tetrahydropyranyl (THP) ether, are another class of protecting groups that are stable to a wide range of conditions but can be removed with mild acid. masterorganicchemistry.comhighfine.com Benzyl ethers can also be employed and are typically removed by hydrogenolysis, a method that might also affect the carbon-carbon triple bond. uobaghdad.edu.iq

Table 2: Common Protecting Groups for Diols and Their Cleavage Conditions

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions
Trimethylsilyl ether TMS TMS-Cl, Et3N Mild acid (e.g., AcOH) or fluoride (B91410) source (e.g., TBAF)
tert-Butyldimethylsilyl ether TBDMS/TBS TBS-Cl, Imidazole Acid (e.g., HCl in MeOH) or fluoride source (e.g., TBAF) google.com
Tetrahydropyranyl ether THP Dihydropyran, p-TsOH Aqueous acid (e.g., HCl, p-TsOH) masterorganicchemistry.com

Rearrangement and Fragmentation Pathways of this compound

Propargylic alcohols and their derivatives are known to undergo various rearrangement reactions. For instance, propargylic esters can undergo electrophile-induced rearrangements. nih.gov In the case of this compound, acid-catalyzed rearrangements could potentially lead to the formation of α,β-unsaturated carbonyl compounds or furan (B31954) derivatives.

The fragmentation of this compound under electron impact mass spectrometry (EI-MS) provides insights into its structure and stability. The mass spectrum shows a prominent molecular ion peak (M+) at m/z 163. researchgate.netmdpi.com Key fragmentation pathways involve the loss of water, hydroxymethyl radical, and other small fragments, which is characteristic of alcohols. libretexts.org The fragmentation pattern can be complex due to the presence of multiple functional groups. mdpi.comsapub.org The pyridine ring itself can also direct fragmentation pathways. researchgate.net

Table 3: Observed Fragments in the Electron Ionization Mass Spectrum of this compound

m/z Proposed Fragment Relative Intensity (%)
163 [M]+ 96
146 [M - OH]+ or [M - H2O + H]+ 68
132 [M - CH2OH]+ 51
117 [M - H2O - CHO]+ 77
106 [C7H6N]+ (protonated benzonitrile) 42

Data sourced from Molecules 2001, 6, M206. researchgate.netmdpi.com

Exploration of Derivatization Strategies for Advanced Chemical Entities

The functional groups of this compound make it an attractive scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov The pyridine nitrogen can be quaternized or oxidized to an N-oxide, altering the electronic properties and biological activity of the molecule. nih.gov

The hydroxyl groups can be derivatized to form esters or ethers with specific functionalities, for example, to improve solubility or introduce a pharmacophore. The alkyne moiety is a versatile functional group that can participate in various reactions, including cycloadditions (e.g., the copper-catalyzed azide-alkyne cycloaddition or "click" reaction), metal-catalyzed cross-coupling reactions, and reduction to the corresponding alkene or alkane. chemrxiv.org Ruthenium-catalyzed redox-triggered coupling of diols and alkynes presents a modern approach to form new carbon-carbon bonds. nih.govnih.gov The combination of these derivatization strategies allows for the generation of a large library of compounds from this relatively simple starting material. The synthesis of diversely substituted pyridin-2(1H)-ones from related pyridine precursors highlights the potential for creating novel molecular architectures. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon frameworks of the molecule, respectively.

¹H NMR: The proton NMR spectrum of 1-(Pyridin-3-yl)but-2-yne-1,4-diol, recorded in deuterated chloroform (B151607) (CDCl₃) at 200 MHz, displays distinct signals corresponding to the different types of protons in the molecule. mdpi.com The protons of the pyridine (B92270) ring appear in the aromatic region, while the protons of the butynediol chain are found in the aliphatic region. mdpi.com A broad singlet for the proton at the C1 position (H1) is observed at 5.56 ppm. mdpi.com The two protons at the C4 position (H4) appear as a doublet at 4.34 ppm. mdpi.com The pyridine protons resonate at 7.25-7.33 ppm (H5'), 7.88 ppm (H4'), 8.51 ppm (H6'), and 8.78 ppm (H2'). mdpi.com

¹³C NMR: The carbon NMR spectrum, recorded at 50 MHz in CDCl₃, reveals the carbon skeleton of the molecule. mdpi.com The carbon atoms of the butynediol chain (C1, C2, C3, C4) and the pyridine ring (C2', C3', C4', C5', C6') are all distinguishable. mdpi.com The chemical shifts are as follows: 50.5 ppm (C4), 62.0 ppm (C1), 84.3 ppm (C3), 85.8 ppm (C2), 123.6 ppm (C5'), 135.0 ppm (C4'), 136.9 ppm (C6'), 147.8 ppm (C3'), and 148.7 ppm (C2'). mdpi.com

Interactive Data Table: ¹H and ¹³C NMR Data for this compound mdpi.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H1/C15.56 (br. s)62.0
C2-85.8
C3-84.3
H4/C44.34 (d, J = 1.6 Hz)50.5
H2'/C2'8.78 (s)148.7
C3'-147.8
H4'/C4'7.88 (d, J = 8.1 Hz)135.0
H5'/C5'7.25-7.33 (m)123.6
H6'/C6'8.51 (d, J = 4.0 Hz)136.9

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the coupling between the H4 protons and the H1 proton through the alkyne bond, and the couplings between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons, for example, linking the H1 signal to the C1 signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically 2-3 bonds), which would be crucial for confirming the connectivity between the pyridine ring and the butynediol chain, for instance, by observing a correlation between the H1 proton and the C2' and C3' carbons of the pyridine ring.

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to its key functional groups. mdpi.com A broad band observed at 3368 cm⁻¹ is indicative of the O-H stretching vibrations of the two hydroxyl groups, with the broadening suggesting hydrogen bonding. mdpi.comresearchgate.net The presence of the alkyne C≡C triple bond is confirmed by a weak absorption at 2235 cm⁻¹. mdpi.comresearchgate.net The C-H stretching vibrations of the pyridine ring and the butynediol chain are observed in the region of 2860-2957 cm⁻¹. mdpi.comresearchgate.net Aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1427-1581 cm⁻¹ region. mdpi.comresearchgate.net

Interactive Data Table: Infrared (IR) Spectroscopic Data for this compound mdpi.comresearchgate.net

Wavenumber (cm⁻¹) Intensity Assignment
3368broadO-H stretch (hydroxyl groups)
2957strongC-H stretch
2932strongC-H stretch
2860strongC-H stretch
2235weakC≡C stretch (alkyne)
1581weakC=C/C=N stretch (pyridine ring)
1466mediumC=C/C=N stretch (pyridine ring)
1427mediumC=C/C=N stretch (pyridine ring)

Raman spectroscopy, a complementary vibrational technique, could provide further insights, particularly for the symmetric alkyne stretch, which is often weak in the IR spectrum but strong in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 163, which corresponds to the molecular weight of the compound (C₉H₉NO₂). mdpi.comresearchgate.net The high relative abundance (96%) of the molecular ion peak indicates a relatively stable molecule. mdpi.comresearchgate.net The fragmentation pattern provides clues about the structure. Key fragments are observed at m/z 146, 132, 117, 106, and 80 (base peak). mdpi.comresearchgate.net The loss of a hydroxyl radical (•OH, 17 amu) to give the fragment at m/z 146 is a common fragmentation pathway for alcohols. The base peak at m/z 80 likely corresponds to the pyridinium (B92312) cation or a related stable fragment.

Interactive Data Table: Mass Spectrometry (EI-MS) Data for this compound mdpi.comresearchgate.net

m/z Relative Intensity (%) Possible Assignment
16396M⁺ (Molecular Ion)
14668[M - OH]⁺
13251[M - CH₂OH]⁺
11777[M - 2OH - H]⁺ or other fragments
10642Pyridyl fragment
80100Pyridinium-related fragment (Base Peak)

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

As of the latest available data, no single-crystal X-ray diffraction studies for this compound have been reported in the searched scientific literature. mdpi.comresearchgate.netsoton.ac.uknih.gov If suitable crystals could be grown, X-ray crystallography would unequivocally establish the molecular conformation, including the orientation of the pyridine ring relative to the butynediol chain, and reveal the hydrogen-bonding network in the crystal lattice.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules.

This compound possesses a chiral center at the C1 carbon atom, which is bonded to four different groups (a hydroxyl group, a hydrogen atom, the pyridin-3-yl group, and the but-2-yne-1,4-diol moiety). The synthesis reported in the literature produces a racemic mixture, meaning it contains equal amounts of the two enantiomers. mdpi.com As such, a CD spectrum of the racemic mixture would show no signal. For CD spectroscopy to be applicable, the enantiomers would first need to be separated using a chiral resolution technique. A CD analysis of the individual enantiomers could then be used to determine their absolute configuration by comparing the experimental spectrum with theoretical calculations.

Advanced Vibrational Spectroscopy Techniques

Beyond standard IR and Raman spectroscopy, advanced vibrational techniques could offer a more profound understanding of the vibrational modes and intermolecular interactions of this compound.

Techniques such as two-dimensional infrared (2D-IR) spectroscopy could be employed to study the vibrational coupling between the hydroxyl groups and the alkyne moiety, as well as the dynamics of hydrogen bond formation and breaking on a picosecond timescale. Surface-enhanced Raman scattering (SERS) could be used to significantly enhance the Raman signal, allowing for the detection of very low concentrations of the analyte and providing insights into its interaction with metallic surfaces. At present, no studies utilizing these advanced techniques on this specific compound have been found in the reviewed literature.

Theoretical and Computational Investigations of 1 Pyridin 3 Yl but 2 Yne 1,4 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of molecules. For 1-(Pyridin-3-yl)but-2-yne-1,4-diol, DFT calculations can provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Energy Minimization

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest energy conformation. Using a functional such as B3LYP with a basis set like 6-31G(d,p), the geometry of this compound can be minimized. The resulting optimized structure would exhibit specific bond lengths and angles, reflecting the hybridization of the constituent atoms. The pyridine (B92270) ring would be planar, while the but-2-yne-1,4-diol chain would adopt a geometry that minimizes steric hindrance between the hydroxyl groups and the pyridine moiety.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterAtom Pair/TripletPredicted Value
Bond LengthC≡C~1.20 Å
C-C (alkyne-CHOH)~1.45 Å
C-O (hydroxyl)~1.43 Å
C-N (pyridine)~1.34 Å
C-C (pyridine)~1.39 Å
Bond AngleC-C≡C~178°
H-O-C~109°
C-C-N (pyridine)~124°

Note: These are representative values and the actual optimized parameters would be determined by the specific computational method and basis set employed.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the alkyne triple bond. Conversely, the LUMO is likely to be distributed over the pyridine ring, which can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Table 2: Predicted HOMO-LUMO Energies and Gap

Molecular OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are estimations and can vary based on the computational level of theory.

Frontier Orbital Theory Applications

Frontier Orbital Theory utilizes the properties of the HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. The distribution of these orbitals in this compound suggests that the pyridine nitrogen and the alkyne are potential sites for electrophilic attack, while the pyridine ring carbons could be susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in the but-2-yne-1,4-diol chain allows for multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The global minimum on this surface corresponds to the most stable conformation, while local minima represent other stable, albeit less favorable, conformers. For this compound, key rotations would be around the C-C bonds connecting the hydroxyl-bearing carbons to the alkyne and the pyridine ring. Intramolecular hydrogen bonding between the hydroxyl groups could also influence the conformational preferences.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic properties of a molecule, which can be invaluable for its experimental characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using DFT. The predicted spectrum for this compound would show characteristic signals for the pyridine ring protons and carbons, the hydroxyl protons, and the carbons of the butynediol chain. For instance, the protons on the pyridine ring would appear in the aromatic region (δ 7-9 ppm), while the hydroxyl protons would likely appear as a broad singlet. libretexts.orgpressbooks.pub The carbons of the alkyne would have characteristic shifts in the ¹³C NMR spectrum (around 80-90 ppm).

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be predicted. The IR spectrum of this compound is expected to show a strong, broad absorption for the O-H stretching of the hydroxyl groups around 3300-3400 cm⁻¹. libretexts.orgpressbooks.pub A weaker absorption for the C≡C triple bond stretch would be expected around 2100-2200 cm⁻¹. masterorganicchemistry.com Bending vibrations for C-H and C-O bonds would appear in the fingerprint region.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The pyridine ring is a chromophore, and electronic transitions involving the π-system of the ring are expected to give rise to absorption bands in the UV region. The presence of the alkyne and hydroxyl groups could cause a slight shift in these absorptions compared to unsubstituted pyridine.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Position
¹H NMRPyridine-H7.0 - 8.5 ppm
CH-OH~4.5 ppm
OH2.0 - 5.0 ppm (broad)
¹³C NMRPyridine-C120 - 150 ppm
C≡C80 - 90 ppm
C-OH55 - 65 ppm
IRO-H stretch3300 - 3400 cm⁻¹ (broad)
C≡C stretch2100 - 2200 cm⁻¹ (weak)
C-O stretch1050 - 1150 cm⁻¹
UV-Visπ → π* (Pyridine)~260 nm

Note: These are generalized predictions based on the functional groups present.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data

Computationally derived descriptors for QSAR models are typically categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, such as branching indices and topological polar surface area (TPSA).

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the molecule, including molecular volume, surface area, and principal moments of inertia.

Electronic Descriptors: These are derived from quantum chemical calculations and are crucial for describing intermolecular interactions. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential maps. dergipark.org.tr

Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility, and hydrogen bond donor/acceptor counts.

For a molecule like this compound, electronic and physicochemical descriptors are expected to be particularly significant in defining its activity. The pyridine ring's nitrogen atom and the hydroxyl groups are key sites for hydrogen bonding, making descriptors related to hydrogen bond donors and acceptors highly relevant. The aromaticity of the pyridine ring and the presence of the alkyne bond also contribute significantly to its electronic properties, which can be captured by descriptors like orbital energies and polarizability. nih.gov

A hypothetical QSAR study for this compound and its analogs would involve calculating a wide array of these descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model for a specific activity. researchgate.netresearchgate.net

Table 1: Examples of Computable QSAR Descriptors Potentially Relevant for this compound

Descriptor ClassDescriptor NamePotential Relevance for this compound
Constitutional Molecular Weight (MW)Influences overall size and transport properties.
Number of H-bond AcceptorsThe nitrogen in the pyridine ring and oxygen atoms act as acceptors.
Number of H-bond DonorsThe hydroxyl groups act as donors.
Topological Topological Polar Surface Area (TPSA)Important for predicting cell permeability and oral bioavailability.
Electronic HOMO EnergyRelates to the molecule's ability to donate electrons.
LUMO EnergyRelates to the molecule's ability to accept electrons.
HOMO-LUMO GapIndicates chemical reactivity and stability. dergipark.org.tr
Dipole MomentQuantifies the overall polarity of the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient)Measures lipophilicity, affecting solubility and membrane permeability.

This table presents a generalized list of descriptors. Actual values would need to be calculated using specialized computational software.

Non-covalent Interaction Analysis (Hydrogen Bonding, π-Stacking)

The biological activity and solid-state structure of molecules like this compound are significantly influenced by non-covalent interactions. mdpi.comnih.gov Computational methods are invaluable for analyzing the geometry and energetics of these interactions, which include hydrogen bonds and π-stacking.

Hydrogen Bonding:

The structure of this compound features two hydroxyl (-OH) groups and a pyridine nitrogen atom, making it capable of both donating and accepting hydrogen bonds.

Intramolecular Hydrogen Bonding: It is possible for a hydrogen bond to form between one of the hydroxyl groups and the nitrogen atom of the pyridine ring, or between the two hydroxyl groups. This would influence the molecule's preferred conformation.

Intermolecular Hydrogen Bonding: In a condensed phase, extensive intermolecular hydrogen bonding networks are expected. The hydroxyl groups can form strong O-H···O and O-H···N hydrogen bonds, leading to the formation of dimers or larger supramolecular assemblies. rsc.org These interactions are critical in determining the crystal packing and can influence physical properties like melting point and solubility.

Computational analysis, often using methods like Density Functional Theory (DFT), can predict the geometries (bond lengths and angles) and energies of these hydrogen bonds. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to characterize the nature and strength of these interactions. rsc.org

π-Stacking:

The pyridine ring of this compound is an aromatic system capable of engaging in π-stacking interactions. These interactions occur between the electron-rich π-systems of aromatic rings and are crucial for the stability of many biological systems and materials. wikipedia.org In the solid state, pyridine rings of adjacent molecules can arrange in either a face-to-face (sandwich) or a face-to-edge (T-shaped) orientation. The presence of substituents and heteroatoms influences the electrostatic potential of the ring, thereby affecting the geometry and strength of the π-stacking. rsc.org

Computational studies can quantify the interaction energies of different stacking arrangements. The interplay between hydrogen bonding and π-stacking is also an important area of investigation, as the formation of hydrogen bonds can modulate the electronic properties of the pyridine ring, potentially enhancing the strength of π-stacking interactions. rsc.org

Table 2: Typical Parameters from Computational Analysis of Non-covalent Interactions

Interaction TypeKey ParametersTypical Computational Methods
Hydrogen Bonding H···A distance (Å)DFT, MP2
D-H···A angle (°)DFT, MP2
Interaction Energy (kcal/mol)DFT, MP2, CCSD(T)
Electron Density at Bond Critical Point (QTAIM)QTAIM
π-Stacking Interplanar Distance (Å)DFT with dispersion correction
Lateral Displacement (Å)DFT with dispersion correction
Interaction Energy (kcal/mol)DFT with dispersion correction, Symmetry-Adapted Perturbation Theory (SAPT)

This table illustrates the types of data obtained from computational studies. Specific values for this compound would require dedicated theoretical calculations.

Mechanistic Elucidation of Reactions Involving 1 Pyridin 3 Yl but 2 Yne 1,4 Diol

Isotopic Labeling Experiments for Reaction Pathway Determination

There is no evidence of isotopic labeling experiments having been conducted with 1-(Pyridin-3-yl)but-2-yne-1,4-diol. This powerful technique, which involves replacing specific atoms with their isotopes to trace their path through a reaction, has not been applied to this compound to definitively establish its reaction pathways.

Identification of Catalytic Cycles and Active Species (if applicable)

In the absence of studies on its reactivity, there are no identified catalytic cycles or active species associated with this compound. Determining whether this compound can participate in or be generated through catalytic processes remains an open area for research.

Reaction Coordinate Analysis

A reaction coordinate analysis, which maps the energy profile of a reaction from reactants to products, has not been performed for any transformation involving this compound. This type of analysis is fundamental to understanding the energetic barriers and thermodynamic favorability of a reaction.

Advanced Applications of 1 Pyridin 3 Yl but 2 Yne 1,4 Diol and Its Derivatives

Application as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the carbon atom bearing the hydroxyl group and the pyridine (B92270) ring suggests that 1-(Pyridin-3-yl)but-2-yne-1,4-diol could serve as a valuable chiral building block. Enantiomerically pure forms of this compound could be utilized in the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products. The combination of a chiral alcohol and an alkyne offers multiple points for stereoselective transformations. However, specific examples and detailed studies demonstrating its efficacy and stereocontrol in asymmetric reactions are not yet available in peer-reviewed literature.

Precursor for Heterocyclic Compounds and Complex Molecular Architectures

The inherent structure of this compound, containing both a pyridine ring and a butynediol chain, makes it a theoretical precursor for a variety of more complex heterocyclic systems. The alkyne functionality can participate in cyclization reactions, such as [3+2] or [4+2] cycloadditions, to form novel bicyclic or polycyclic frameworks. Furthermore, the diol can be functionalized or transformed to facilitate intramolecular cyclizations, potentially leading to the synthesis of unique fused heterocyclic compounds. Despite this potential, concrete examples of its conversion into such complex molecular architectures are not documented in current research.

Role in the Synthesis of Advanced Organic Materials

The application of this compound in the development of advanced organic materials is a theoretical possibility that remains to be explored.

Polymer Scaffolds and Monomers

The diol functionality of this compound allows for its potential use as a monomer in polymerization reactions. Condensation polymerization with dicarboxylic acids or their derivatives could, in principle, yield polyesters. The rigid alkyne unit within the polymer backbone would be expected to influence the material's thermal and mechanical properties. The pendant pyridine group could offer sites for post-polymerization modification or influence the polymer's solubility and coordination properties.

Organic Frameworks (e.g., MOFs, COFs)

The nitrogen atom in the pyridine ring and the oxygen atoms of the diol present potential coordination sites for metal ions, suggesting that this compound could act as a linker in the construction of Metal-Organic Frameworks (MOFs). Similarly, its functional groups could be utilized in the formation of Covalent Organic Frameworks (COFs) through reactions that form robust covalent bonds. The geometry and rigidity of the molecule could influence the resulting framework's porosity and topology.

Optoelectronic Materials

Molecules containing conjugated systems, such as the combination of a pyridine ring and an alkyne, are often investigated for their optoelectronic properties. The electronic structure of this compound suggests potential for light absorption and emission, although detailed photophysical studies are required to confirm this. Derivatives of this compound could be synthesized to tune its electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), but no such research has been reported.

Ligand Design in Coordination Chemistry and Catalysis

The pyridine nitrogen atom of this compound is a classic Lewis basic site capable of coordinating to metal centers. This makes the compound a potential ligand in coordination chemistry. The presence of the hydroxyl groups offers additional donor sites, allowing it to act as a bidentate or even a bridging ligand. Metal complexes incorporating this ligand could be investigated for catalytic activity, with the chiral nature of the ligand being of particular interest for asymmetric catalysis. To date, the synthesis and catalytic application of such metal complexes have not been described in scientific publications.

Supramolecular Chemistry Applications (e.g., Host-Guest Systems, Self-Assembly)

The unique structural features of this compound, namely the presence of a pyridine ring, a rigid alkyne unit, and two hydroxyl groups, make it a promising candidate for applications in supramolecular chemistry. These functional groups provide sites for non-covalent interactions, which are the basis of molecular recognition and self-assembly phenomena. While specific research on the supramolecular applications of this exact diol is limited, the principles of supramolecular chemistry and studies on analogous structures allow for the exploration of its potential in forming host-guest systems and self-assembled architectures.

The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl groups can serve as hydrogen bond donors. acs.org This dual functionality is crucial for building complex supramolecular structures. Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions, and the alkyne group can be involved in various interactions, including with metal ions. The combination of these features in a single molecule opens up possibilities for creating sophisticated supramolecular systems.

Host-Guest Systems

Host-guest chemistry involves the encapsulation of a smaller molecule (guest) within a larger molecule (host). The hydroxyl functionalities on this compound could potentially serve as hydrogen bond donors to guest molecules with acceptor sites. acs.org In more complex derivatives, where multiple diol units are linked to form a larger macrocyclic or cage-like structure, the resulting cavity could accommodate suitable guest molecules.

The binding affinity in such host-guest systems is governed by a combination of factors including hydrogen bonding, van der Waals forces, and solvophobic effects. The pyridyl group can play a significant role in guest selectivity, potentially showing a preference for guests with complementary hydrogen bonding capabilities or aromatic rings. Research on other pyridyl-containing host systems has demonstrated the ability to selectively bind various guests, with stability constants indicating strong interactions. For instance, large cationic triangular metalla-prisms incorporating pyridyl-containing ligands have been shown to encapsulate planar aromatic molecules like pyrene (B120774) and phenanthrene (B1679779) with high association constants. researchgate.net

While experimental data for host-guest complexes of this compound is not yet available, a hypothetical representation of potential binding data is presented below. This table illustrates the type of information that would be gathered from such studies.

Hypothetical Host-Guest Binding Data for a Macrocyclic Host Derived from this compound

Guest Molecule Solvent Association Constant (K_a) [M⁻¹]
Phenol Chloroform (B151607) 5.0 x 10²
Benzoic Acid Dichloromethane 1.2 x 10³

This data is illustrative and not based on experimental results for this compound.

Self-Assembly

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The molecular structure of this compound and its derivatives is well-suited for directing self-assembly processes. The interplay of hydrogen bonding from the diol groups and π-π stacking from the pyridine rings can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Studies on similar molecules, such as bis(pyridyl)diimines, have shown that variations in the position of the nitrogen atom in the pyridine ring and other structural modifications can significantly influence the resulting crystal packing and supramolecular architecture. bohrium.com In the solid state, these interactions dictate the final structural arrangement. For instance, a related compound, (1Z,3Z)-1,4-di(pyridin-2-yl)buta-1,3-diene-2,3-diol, adopts an almost perfectly planar structure stabilized by strong intramolecular hydrogen bonds, which in turn influences its packing in the crystal lattice. nih.gov

Derivatives of this compound could be designed to self-assemble into functional materials. For example, coordination to metal ions through the pyridine nitrogen could lead to the formation of metallosupramolecular polymers. depaul.edu The properties of these self-assembled materials, such as their porosity, conductivity, or luminescence, would be dependent on the specific arrangement of the constituent molecules.

Potential Self-Assembly Motifs of this compound Derivatives

Supramolecular Motif Driving Interactions Potential Application
1D Chains Head-to-tail hydrogen bonding Nanowires
2D Sheets π-π stacking of pyridine rings Sensor surfaces

This table outlines potential, not experimentally confirmed, self-assembly behaviors.

Future Research Directions and Emerging Opportunities

Exploration of Stereoselective Syntheses and Chiral Resolution

The presence of a chiral center at the carbon bearing the hydroxyl group and the pyridine (B92270) ring in 1-(Pyridin-3-yl)but-2-yne-1,4-diol suggests that its stereoisomers could exhibit distinct biological activities or material properties. Future research should prioritize the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound.

Stereoselective Synthesis:

Asymmetric synthesis of propargyl alcohols is a well-established field, and these methods can be adapted for the synthesis of this compound. organic-chemistry.org The addition of a metalated alkyne to an aldehyde is a common strategy. wikipedia.org The use of chiral ligands or catalysts can induce enantioselectivity in this transformation. For instance, chiral amino alcohols, such as N-methylephedrine, have been successfully employed as additives in the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org

Catalyst/Ligand SystemAldehydeAlkyneEnantiomeric Excess (ee)
Zn(OTf)₂ / (+)-N-MethylephedrineVarious aromatic and aliphatic aldehydesTerminal alkynesHigh
In(III)/BINOLVarious aldehydesTerminal alkynesHigh
Chiral Schiff-base amino alcoholsVarious aldehydesTerminal alkynesHigh

Chiral Resolution:

In cases where stereoselective synthesis is not readily achievable, the resolution of the racemic mixture of this compound is a viable alternative. Kinetic resolution, a process where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent, is a powerful technique for separating enantiomers. rsc.orgacs.orgnih.govrsc.orgnih.gov Chiral catalysts, such as palladium complexes, and organocatalysts, like chiral phosphoric acids, have been effectively used for the kinetic resolution of secondary alcohols through enantioselective acylation or oxidation. rsc.orgnih.govrsc.org

Integration into Flow Chemistry Systems for Scalable Production

The transition from batch to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. nih.govyoutube.com For the synthesis of this compound and its derivatives, flow chemistry presents a significant opportunity for efficient and scalable production. uc.pt

The alkynylation reaction, a key step in the synthesis of the target molecule, can be readily adapted to a flow process. rsc.org Continuous flow reactors, such as packed-bed or coil reactors, can be employed to carry out this transformation. vapourtec.com The use of immobilized catalysts or reagents within the flow system can further streamline the process by simplifying purification and enabling catalyst recycling. acs.org The synthesis of various heterocyclic compounds has been successfully demonstrated in flow, highlighting the potential for producing derivatives of this compound in a continuous manner. researchgate.netmdpi.com

Flow Reactor TypeReaction TypeAdvantages
Packed-Bed ReactorHeterogeneous catalysis, alkylationsEfficient mixing, high catalyst loading
Coil ReactorHomogeneous reactions, alkynylationsGood heat and mass transfer, precise residence time control
Microfluidic ChipSmall-scale synthesis, reaction optimizationLow reagent consumption, rapid screening

Development of Novel Reactivity and Transformation Pathways

The unique combination of a pyridine ring, a hydroxyl group, and an internal alkyne in this compound provides a rich platform for exploring novel chemical transformations.

The propargyl alcohol moiety is known to undergo a variety of reactions, including the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.netnih.gov This rearrangement can be intercepted with various reagents to generate functionalized products. researchgate.net Furthermore, the alkyne can participate in cyclization reactions to form a diverse range of heterocyclic systems. nih.gov The diol functionality in the related compound but-2-yne-1,4-diol is a precursor to vitamin B6 and can be hydrogenated to form but-2-ene-1,4-diol and butane-1,4-diol. wikipedia.org The reactivity of but-2-yne-1,4-diol includes violent reactions with anhydrides and acid chlorides. inchem.org

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient for generating molecular diversity. organic-chemistry.orgnih.gov The aldehyde (pyridine-3-carboxaldehyde) and alkyne (propargyl alcohol) precursors to this compound are ideal candidates for use in MCRs. beilstein-journals.orgnih.govrsc.org

For example, pyridine aldehydes can participate in well-known MCRs such as the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction. organic-chemistry.orgacsgcipr.org Alkynols can also be incorporated into MCRs to generate a variety of heterocyclic scaffolds. beilstein-journals.org By designing MCRs that utilize either the starting materials or the final product, vast libraries of novel compounds with potential biological activity can be rapidly synthesized.

MCR NameKey ReactantsProduct Scaffold
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester, ammonia (B1221849)Dihydropyridine
Biginelli ReactionAldehyde, β-dicarbonyl compound, urea/thioureaDihydropyrimidinone
Kabachnik-Fields ReactionAldehyde, amine, phosphonateα-Aminophosphonate
Ugi ReactionAldehyde, amine, isocyanide, carboxylic acidα-Acylamino carboxamide

Investigation of Solid-State Properties and Polymorphism

The solid-state properties of a compound, including its crystal structure and polymorphism, can have a profound impact on its physical and biological properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry.

Future work should involve the crystallographic analysis of this compound to determine its three-dimensional structure and intermolecular interactions, such as hydrogen bonding. Understanding the crystal packing can provide insights into its physical properties and potential for forming different polymorphs. The study of polymorphism is crucial as different polymorphs can exhibit variations in solubility, stability, and bioavailability.

Computational Design of Next-Generation Derivatives

Computational chemistry and in silico modeling are powerful tools for the rational design of new molecules with desired properties. nih.govauctoresonline.orgmdpi.commalariaworld.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net By employing computational methods, the properties of virtual derivatives of this compound can be predicted before their synthesis, thereby saving time and resources.

Drug-Likeness and Pharmacokinetic Predictions:

Computational models can be used to predict the drug-likeness of derivatives based on Lipinski's Rule of Five and other parameters. nih.gov Absorption, Distribution, Metabolism, and Excretion (ADME) properties can also be estimated to assess the pharmacokinetic profile of potential drug candidates. auctoresonline.org

Structure-Based Design:

If a biological target for this class of compounds is identified, structure-based drug design techniques can be employed. Molecular docking studies can predict the binding mode and affinity of derivatives to the target protein, guiding the design of more potent inhibitors.

Computational MethodPredicted PropertyApplication
Quantitative Structure-Activity Relationship (QSAR)Biological activityGuiding lead optimization
Molecular DockingBinding affinity and modeVirtual screening and lead identification
Density Functional Theory (DFT)Electronic properties, reactivityUnderstanding reaction mechanisms
Molecular Dynamics (MD) SimulationsConformational changes, binding stabilityAssessing protein-ligand interactions

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound as a valuable scaffold for the development of new medicines, materials, and synthetic methods.

Q & A

Q. What are the established synthetic routes for 1-(Pyridin-3-yl)but-2-yne-1,4-diol, and how do reaction conditions influence yield and purity?

Methodological Answer: The primary synthesis involves the reaction of acetylene (C₂H₂) with formaldehyde (HCHO) under catalytic conditions. A Copper-Bismuth (Cu-Bi) system at 90–150°C and 1–20 atm pressure is commonly used, yielding but-2-yne-1,4-diol (HOCH₂CCCH₂OH) . Key parameters include:

  • Catalyst composition : Cu-Bi enhances regioselectivity and reduces side reactions.
  • Temperature : Lower temperatures (<100°C) favor intermediate stability, while higher temperatures (>120°C) accelerate reaction rates but may degrade products.
  • Pressure : Elevated pressure (10–20 atm) improves gas-phase reactant solubility.

Q. How are spectroscopic techniques employed to characterize but-2-yne-1,4-diol and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies hydroxyl (-OH) and alkyne (C≡C) protons. For but-2-yne-1,4-diol, δ(¹H) ~4.3 ppm (m, -OH) and δ(¹³C) ~80 ppm (C≡C) .
  • FT-IR : Confirms O-H (3200–3400 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 86.09 (M⁺) confirms molecular weight .

Note : Contaminants (e.g., residual formaldehyde) require GC-MS analysis for detection .

Advanced Research Questions

Q. How does but-2-yne-1,4-diol serve as a precursor in polymer chemistry, and what factors govern its reactivity in step-growth polymerizations?

Methodological Answer: But-2-yne-1,4-diol is a diol monomer in polyurethanes and unsaturated polyesters. In molecular layer deposition (MLD), it reacts with phenyl diisocyanate (PDIC) to form polyurethanes with non-linear growth rates (9.5–6.1 Å/cycle) due to steric hindrance from the alkyne group . Key factors:

  • Solvent polarity : THF/CH₂Cl₂ (1:1) enhances solubility, achieving Mₙ = 6400 g/mol and PDI = 1.7 .
  • Stoichiometry : Excess diol minimizes unreacted isocyanate termini.

Q. What strategies address contradictions in reported catalytic efficiencies for but-2-yne-1,4-diol synthesis?

Methodological Answer: Discrepancies in catalyst performance (e.g., Cu-Bi vs. other metals) arise from:

  • Surface oxidation : Cu-Bi catalysts may oxidize under prolonged heating, reducing activity. Pre-treatment with H₂ restores efficiency .
  • Substrate purity : Acetylene contaminated with acetone lowers yield by 15–20% .
  • Scale effects : Bench-scale reactions (1–10 g) report higher yields (>80%) than industrial batches (60–70%) due to heat transfer limitations .

Recommendation : Use in situ FT-IR to monitor intermediate formation and adjust catalyst loading dynamically .

Q. How is but-2-yne-1,4-diol utilized in asymmetric synthesis, and what role do protecting groups play?

Methodological Answer: In anti-depressant synthesis (e.g., milnacipran), but-2-yne-1,4-diol undergoes regioselective acetylation using porcine pancreas lipase (PPL) to preserve C4-hydroxyl groups. Key steps:

Boronation : Phenylboronic acid converts but-2-yne-1,4-diol to (Z)-2-phenyl but-2-ene-1,4-diol .

Protection : tert-Butyldimethylsilyl (TBS) groups shield C1-hydroxyl, enabling selective functionalization .

Q. What safety protocols are critical when handling but-2-yne-1,4-diol in laboratory settings?

Methodological Answer:

  • Storage : Keep in ventilated areas at <25°C, away from oxidizers. Use inert gas (N₂) for moisture-sensitive derivatives .
  • Disposal : Neutralize with dilute HCl (1M) before incineration to prevent acetylene release .
  • Regulatory compliance : Listed under Japan’s Act on the Assessment of Releases (Chemical Substance No. xci), requiring environmental impact documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.